molecular formula C10H20N2O B2986188 (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1483002-09-0

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No. B2986188
CAS RN: 1483002-09-0
M. Wt: 184.283
InChI Key: LQWALWQRJAREFA-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 1483002-09-0 . It has a molecular weight of 184.28 . The IUPAC name for this compound is N-(cyclopropylmethyl)(4-methyl-2-morpholinyl)methanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biological and Chemical Synthesis Applications

  • S-Adenosylmethionine Utilization : S-Adenosylmethionine (SAM) is known as a major biological methyl donor in reactions catalyzed by methyltransferases. It is used as a source for methylene groups in the synthesis of cyclopropyl fatty acids, showcasing the relevance of cyclopropyl groups in biological systems (Fontecave, Atta, & Mulliez, 2004).

  • Cyclopropane Ring-Opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, highlighting a methodology applied in the synthesis of dual serotonin/norepinephrine reuptake inhibitors, demonstrating the cyclopropane's potential in pharmaceutical synthesis (Lifchits & Charette, 2008).

Advancements in Cyclopropane Chemistry

  • Conformationally Restricted Analogs of Histamine : The synthesis of conformationally restricted analogs of histamine using chiral cyclopropanes bears significance for drug development, demonstrating cyclopropane's utility in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

  • Protecting Groups for Amines : The development of the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines underscores the cyclopropane's versatility in synthetic organic chemistry (Snider & Wright, 2011).

Analytical and Mechanistic Insights

  • Oxidation and N-dealkylation Studies : Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase provide mechanistic insights into cyclopropane ring transformations, crucial for understanding enzyme-catalyzed reactions involving cyclopropyl groups (Shaffer, Morton, & Hanzlik, 2001).

Novel Synthetic Routes and Compound Development

  • Diastereo- and Enantioselective Syntheses : The CuH-catalyzed hydroamination of strained trisubstituted alkenes for synthesizing polysubstituted aminocyclobutanes and aminocyclopropanes demonstrates the importance of cyclopropane units in creating biologically active compounds with multiple substituents and stereocenters, offering valuable insights for pharmaceutical chemistry (Feng, Hao, Liu, & Buchwald, 2019).

properties

IUPAC Name

1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWALWQRJAREFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

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